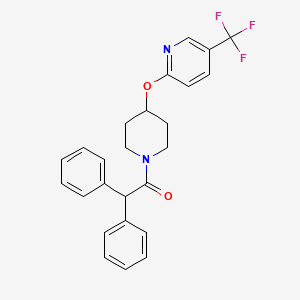

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2,2-diphenyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O2/c26-25(27,28)20-11-12-22(29-17-20)32-21-13-15-30(16-14-21)24(31)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICAZAPRGJGENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling with piperidine: The pyridine derivative is then coupled with a piperidine ring through nucleophilic substitution or other suitable reactions.

Final assembly: The final step involves the formation of the ethanone moiety, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Recent studies have indicated that compounds similar to 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone exhibit properties that may be beneficial in treating depression. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial for mood regulation .

-

Antimicrobial Properties

- The presence of the trifluoromethyl group and the pyridine moiety enhances the compound's ability to disrupt bacterial cell membranes. In vitro studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents .

-

Neuroprotective Effects

- Research has demonstrated that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases. The piperidine ring may play a role in modulating neuroinflammatory pathways, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

-

Starting Materials

- The synthesis typically begins with commercially available piperidine derivatives and substituted phenyl compounds.

- Multicomponent Reactions

- Optimization Techniques

Case Study 1: Antidepressant Development

A study investigating the antidepressant properties of related compounds found that modifications to the piperidine structure significantly affected binding affinity to serotonin receptors. Compounds exhibiting higher affinities showed improved behavioral outcomes in animal models of depression.

Case Study 2: Antimicrobial Efficacy

In a series of experiments evaluating antimicrobial activity, derivatives of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl rings enhanced antibacterial potency .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares key features with piperidine- or piperazine-containing derivatives, particularly those with halogenated aromatic substituents. A comparative analysis is presented below:

*Calculated based on molecular formula C₂₇H₂₃F₃N₂O₂ .

Key Observations :

- Bioactivity : The CF₃-pyridyl moiety is critical in kinase inhibitors (e.g., Ki = 24.0 nM for MAP kinase inhibition in ), suggesting the target compound may share similar target affinities.

- Synthetic Complexity : Piperidine-linked compounds often require multi-step syntheses. For example, MK47 (82% yield, ) uses HOBt/TBTU-mediated coupling, whereas scale-up of related compounds (e.g., 16% yield in ) highlights challenges in optimizing reactions for bulk production.

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, as seen in analogs like Risperidone impurities . This property may extend to the target compound.

- Toxicity : Piperidine derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) generally exhibit low acute toxicity but require careful assessment of long-term effects.

Biological Activity

2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a diphenyl moiety and a trifluoromethyl-substituted pyridine, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is as follows:

This compound is characterized by:

- Diphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Trifluoromethyl Group : Increases metabolic stability and alters electronic properties.

- Pyridine and Piperidine Moieties : Suggest possible interactions with G protein-coupled receptors (GPCRs) and other enzyme targets.

Interaction with GPCRs

Research indicates that the piperidine and pyridine structures share similarities with known GPCR ligands, suggesting that this compound could modulate various GPCR activities. GPCRs are critical in numerous physiological processes, making them attractive targets for drug discovery .

Enzyme Interaction

The presence of a ketone group in the compound may facilitate interactions with specific enzymes. Initial studies suggest the need for further investigation to identify specific enzyme targets and assess the compound's inhibitory potential .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar motifs have shown promising results against various cancer cell lines, demonstrating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | < 10 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Disrupts cell cycle progression |

| Compound C | WM793 (melanoma) | < 30 | Targets mitochondrial pathways |

Antimicrobial Properties

Investigations into the antimicrobial activity of similar compounds have revealed effective inhibition against various bacterial strains. The unique structural features of this compound may contribute to its bioactivity against pathogens .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

- Formation of Pyridine Ring : Cyclization reactions using appropriate precursors.

- Trifluoromethylation : Introduction using agents like trifluoromethyl iodide.

- Piperidine Coupling : Nucleophilic substitution reactions.

- Final Assembly : Formation of the ethanone moiety through carbonylation reactions .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize this compound, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the phenoxy-piperidine intermediate. Key steps include:

- Coupling reactions : Introduction of the trifluoromethylpyridinyloxy group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Ketone formation : Reaction of intermediates with diphenylacetyl chloride or analogous electrophiles under anhydrous conditions .

- Optimization : Critical parameters include temperature control (e.g., 0–80°C), solvent selection (e.g., DMF or DCM for solubility), and catalysts (e.g., Pd for cross-couplings). Purity is monitored via HPLC, with yields averaging 50–70% after column chromatography .

Advanced: How can structural discrepancies between crystallographic and spectroscopic data be resolved during characterization?

Discrepancies often arise from dynamic molecular conformations or crystal packing effects. To address this:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution refinement, particularly for resolving piperidine ring puckering or trifluoromethyl group orientation .

- NMR analysis : Compare 2D NOESY or ROESY spectra to validate spatial arrangements of aromatic and piperidine moieties .

- DFT calculations : Cross-validate experimental data with computational models to identify energetically favorable conformers .

Basic: Which functional groups are critical for the compound’s bioactivity, and how are they characterized?

Key functional groups include:

- Trifluoromethylpyridinyloxy moiety : Enhances lipophilicity and metabolic stability. Confirmed via ¹⁹F NMR and IR spectroscopy .

- Diphenylketone group : Stabilizes interactions with hydrophobic protein pockets. Validated by X-ray crystallography and mass spectrometry .

- Piperidine ring : Modulates conformational flexibility. Ring puckering is analyzed using variable-temperature NMR .

Advanced: What methodologies are used to investigate the compound’s interaction with cannabinoid or other receptors?

- Radioligand binding assays : Measure affinity for CB1/CB2 receptors using tritiated analogs .

- Molecular docking : Map interactions using cryo-EM or X-ray structures of receptor-ligand complexes (e.g., acetylcholinesterase in ) .

- SAR studies : Synthesize analogs with modified pyridine or piperidine groups to assess selectivity and potency .

Basic: How is the compound’s purity assessed, and what analytical techniques are prioritized?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

- NMR : ¹H/¹³C spectra to confirm integration ratios and absence of unreacted intermediates .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da tolerance) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Use of Pirkle-type columns to separate diastereomers during intermediate steps .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to control stereochemistry .

- Process optimization : Switch from batch to flow chemistry for improved heat/mass transfer, reducing racemization risks .

Basic: What safety protocols are recommended for handling this compound in lab settings?

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or PEGylated groups to improve hydrophilicity .

- Dynamic light scattering (DLS) : Monitor aggregation states in real-time to optimize buffer conditions .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

- pH stability : Assess via accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs). Trifluoromethyl groups confer stability at pH 3–9 .

- Thermal stability : TGA/DSC analysis reveals decomposition onset >150°C, suitable for lyophilization .

Advanced: How can conflicting bioactivity data across cell lines be resolved?

- Transcriptomic profiling : Identify differential receptor expression using RNA-seq .

- Pharmacokinetic studies : Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .

- 3D cell models : Use spheroids or organoids to mimic in vivo heterogeneity and validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.